molecular formula C7H13N3OS B039130 4-formyl-N-methylpiperazine-1-carbothioamide CAS No. 113049-34-6

4-formyl-N-methylpiperazine-1-carbothioamide

Cat. No.: B039130
CAS No.: 113049-34-6
M. Wt: 187.27 g/mol
InChI Key: DMHDHAVZJJCKSB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-formyl-N-methylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

4-formyl-N-methylpiperazine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-formyl-N-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The formyl and carbothioamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperazine: Lacks the formyl and carbothioamide groups.

    4-formylpiperazine: Lacks the N-methyl and carbothioamide groups.

    N-methylpiperazine-1-carbothioamide: Lacks the formyl group.

Uniqueness

4-formyl-N-methylpiperazine-1-carbothioamide is unique due to the presence of both formyl and carbothioamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-formyl-N-methylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c1-8-7(12)10-4-2-9(6-11)3-5-10/h6H,2-5H2,1H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHDHAVZJJCKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397245
Record name SBB062297
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113049-34-6
Record name SBB062297
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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